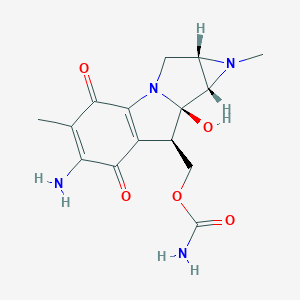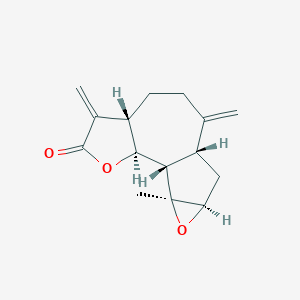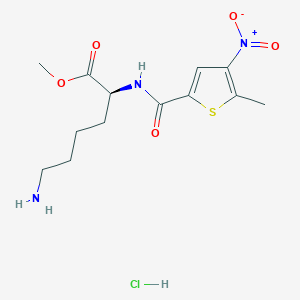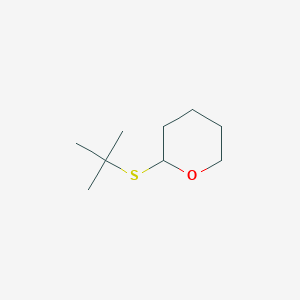
2-(tert-Butylthio)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylthio)tetrahydro-2H-pyran: is a heterocyclic organic compound with the molecular formula C9H18OS It features a tetrahydropyran ring substituted with a tert-butylthio group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors such as 1,5-dihalopentanes with a base.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and a suitable leaving group on the pyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Pyrans: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(tert-Butylthio)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylthio)tetrahydro-2H-pyran involves its interaction with molecular targets through its sulfur atom. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, tetrahydro-2-methyl-: Similar structure but with a methyl group instead of a tert-butylthio group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of a tert-butylthio group.
Uniqueness
2-(tert-Butylthio)tetrahydro-2H-pyran is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
1927-53-3 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-tert-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
Clé InChI |
ZLUOBDVBCTXRMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1CCCCO1 |
SMILES canonique |
CC(C)(C)SC1CCCCO1 |
Synonymes |
2-(tert-Butylthio)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
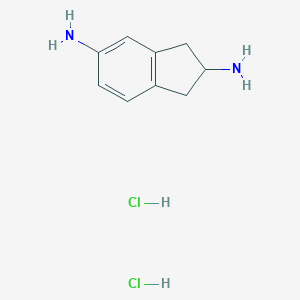
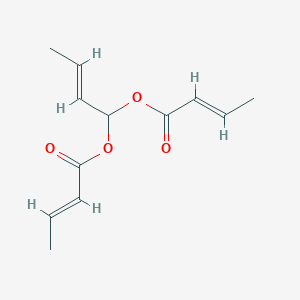
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
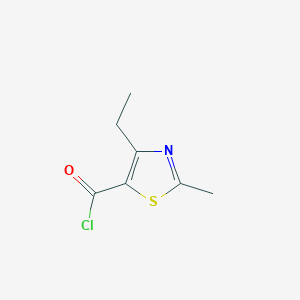
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
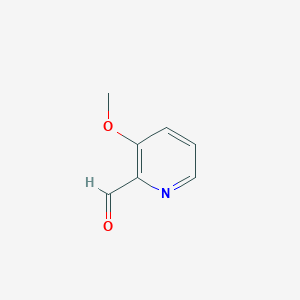
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
